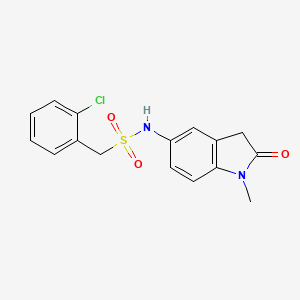

1-(2-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-19-15-7-6-13(8-12(15)9-16(19)20)18-23(21,22)10-11-4-2-3-5-14(11)17/h2-8,18H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGWDCMDEISULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a chlorophenyl group and an indolinone moiety, which are known to contribute to various therapeutic effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure is characterized by:

- A methanesulfonamide functional group, which is known for its biological activity.

- An indolinone core , which is associated with various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in folate synthesis, crucial for bacterial growth. The sulfonamide moiety mimics natural substrates, allowing it to effectively compete for binding sites on these enzymes. Additionally, the indolinone component may interact with various molecular targets, potentially affecting signaling pathways or enzyme activities associated with inflammation and cancer.

Antimicrobial Activity

Research indicates that sulfonamides generally exhibit significant antimicrobial properties. The mechanism involves inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. Studies have shown that derivatives of sulfonamides can effectively combat various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Properties

Indole derivatives, including those related to this compound, have been documented to exhibit anticancer activity. The indolinone structure may disrupt cell cycle progression and induce apoptosis in cancer cells. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are likely linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sulfonamide derivatives showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The IC50 value was found to be 12 µM, indicating strong anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 | 20 |

Study 3: Anti-inflammatory Response

A recent study highlighted the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in edema and pro-inflammatory cytokine levels compared to controls.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds are selected for comparison due to their shared sulfonamide backbone and functional group variations that influence biological activity:

Key Structural Analogs

Crystallographic and Spectroscopic Insights

- The hydrazinecarboxamide analog was confirmed via single-crystal X-ray diffraction (SHELX refinement ), revealing an (E)-configuration at the imine bond, critical for its stability.

- C2BA-4 and related analogs were characterized using NMR and mass spectrometry, with structural refinement aided by SHELXL , ensuring accurate bond-length and angle data for SAR modeling .

Q & A

Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions starting with sulfonylation of the indolinone scaffold. A base (e.g., triethylamine) is used to deprotonate the indolin-5-amine intermediate, enabling reaction with 2-chlorophenylmethanesulfonyl chloride. Purification via column chromatography or recrystallization ensures high yield and purity . Key reagents include dichloromethane as a solvent and sulfonyl chloride derivatives for functionalization.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonamide linkage and substitution patterns. Mass spectrometry (MS) provides molecular weight verification, while X-ray crystallography (if crystalline) resolves stereochemical details. Thin-layer chromatography (TLC) monitors reaction progress .

Q. What are the primary biological targets or activities reported for this compound?

The compound has shown potential anticancer and antibacterial properties. For example, its imidazole-containing analogs inhibit tumor cell proliferation by targeting tubulin polymerization or DNA topoisomerases . Antibacterial activity may involve disruption of bacterial cell wall synthesis via sulfonamide-mediated enzyme inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields often arise from variations in reaction conditions (e.g., temperature, solvent purity, or stoichiometry). Systematic optimization using Design of Experiments (DoE) methodologies, such as varying base strength (e.g., pyridine vs. triethylamine) or solvent polarity, can identify optimal parameters. Kinetic studies via in-situ IR or HPLC tracking may clarify side reactions .

Q. What strategies are employed to enhance the compound’s bioavailability and target specificity in pharmacological studies?

Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to the indolinone core, improve solubility. Computational modeling (e.g., molecular docking) predicts binding affinities to biological targets like kinases or GPCRs, guiding rational design. Prodrug formulations (e.g., ester derivatives) may also enhance membrane permeability .

Q. How do researchers analyze the compound’s interactions with biological macromolecules at the molecular level?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics with proteins like albumin or enzymes. Cryo-EM or X-ray crystallography of co-crystallized complexes reveals atomic-level interactions, while NMR-based saturation transfer difference (STD) experiments map ligand-binding epitopes .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives?

A fragment-based approach systematically replaces the 2-chlorophenyl or indolinone moieties with bioisosteres (e.g., replacing chlorine with fluorine). High-throughput screening (HTS) assays assess cytotoxicity, enzyme inhibition, or antimicrobial activity. QSAR models correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.